molecular formula C13H17N3OS B6126113 5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole

Cat. No.: B6126113
M. Wt: 263.36 g/mol
InChI Key: ZPJQJGNOJIMEMF-UHFFFAOYSA-N
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Description

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole is a heterocyclic compound that incorporates both thiazole and oxazole rings. These rings are known for their biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-8-11(15-17-10)9-16-6-3-2-4-12(16)13-14-5-7-18-13/h5,7-8,12H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJQJGNOJIMEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCCC2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides.

    Coupling of the Rings: The thiazole and oxazole rings are then coupled through a piperidine linker, which can be achieved by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

Scientific Research Applications

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The compound may also modulate inflammatory pathways by interacting with cytokine receptors, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole is unique due to its combination of thiazole and oxazole rings, which may confer a broader spectrum of biological activities compared to compounds with only one of these rings. This dual-ring structure may enhance its potential as a versatile pharmacophore in drug development .

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